N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
Synthesis Analysis
The synthesis of derivatives related to this compound often involves carbodiimide condensation catalysis. For example, novel derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, identified by IR, 1H NMR, elemental analyses, and single-crystal X-ray diffraction for intermediate verification (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various methods, including X-ray crystallography. Compounds with similar frameworks have shown 'V'-shaped configurations, with angles between aromatic planes and intermolecular interactions such as hydrogen bonds and π interactions contributing to their 3-D arrays (Boechat et al., 2011).
Chemical Reactions and Properties
These compounds exhibit a range of chemical behaviors, including reactions with isothioureas and acetamides to produce diverse heterocycles. For example, synthesis efforts have led to thiadiazol-2-ium chlorides reacting with various nucleophiles to create a variety of thiapentalene systems, demonstrating the compound's versatility in forming heterocyclic architectures (Morel et al., 2003).
Scientific Research Applications
Synthesis and Biological Assessment
One study focused on synthesizing innovative heterocycles incorporating a thiadiazole moiety, examining their insecticidal effects against the cotton leafworm, Spodoptera littoralis. The synthesis involved a versatile precursor for creating various heterocycles, such as pyrrole, pyridine, and triazolo[1,5-a]pyrimidine, among others. The compounds were evaluated for their potential as insecticidal agents (Fadda et al., 2017).
Anticancer and Antimicrobial Applications
Another research direction involves the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives through carbodiimide condensation. These compounds were evaluated for their structural characteristics and potential biological activities, highlighting the versatility of thiadiazole derivatives in medicinal chemistry (Yu et al., 2014).
Structural and Reaction Studies
Research on the structure and reactions of thiazolino[3,2‐a]pyrimidine carbinolamine provides insight into the synthesis processes and the potential for creating complex heterocyclic compounds. This study contributes to understanding the chemical behavior and applications of thiadiazole and pyrimidine derivatives in various fields, including pharmaceuticals (Campaigne et al., 1981).
Enzyme Inhibition for Therapeutic Targets
The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors are significant for exploring therapeutic targets. This research demonstrates the potential of thiadiazole derivatives in inhibiting key enzymes involved in disease processes, offering avenues for drug development (Shukla et al., 2012).
Dual Inhibitors for Antitumor Activity
Another study presents the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. These compounds have been evaluated as potential antitumor agents, showing the critical role of thiadiazole and pyrimidine derivatives in developing cancer therapies (Gangjee et al., 2009).
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-3-19-11-15-14-10(20-11)13-8(17)5-16-6-12-4-7(2)9(16)18/h4,6H,3,5H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEMGIZVHPTSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2C=NC=C(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide |
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